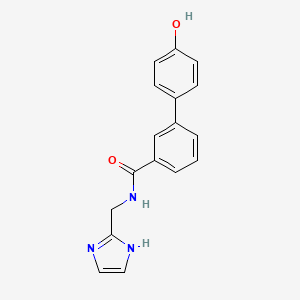![molecular formula C19H26N4O B5902807 5-{[allyl(2-methoxybenzyl)amino]methyl}-N-isopropylpyrimidin-2-amine](/img/structure/B5902807.png)
5-{[allyl(2-methoxybenzyl)amino]methyl}-N-isopropylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[Allyl(2-methoxybenzyl)amino]methyl}-N-isopropylpyrimidin-2-amine, commonly known as AMP, is a chemical compound that has caught the interest of researchers due to its potential use in scientific research. AMP is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects.
作用機序
AMP has been shown to act as a dopamine transporter blocker, which results in increased dopamine levels in the brain. This mechanism of action is similar to that of cocaine and other psychostimulants. However, unlike these drugs, AMP does not have the same addictive potential or negative side effects.
Biochemical and Physiological Effects:
AMP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in mice, which is indicative of its dopaminergic activity. It has also been shown to increase the release of dopamine in the striatum, which is a key brain region involved in reward processing.
実験室実験の利点と制限
One advantage of using AMP in lab experiments is its potential as a tool for studying dopamine-related disorders. It has been shown to be effective in increasing dopamine levels without the negative side effects associated with other drugs. However, one limitation is that its effects may not be specific to dopamine, as it has also been shown to affect other neurotransmitter systems.
将来の方向性
There are several potential future directions for research on AMP. One direction could be to study its potential as a treatment for dopamine-related disorders such as Parkinson's disease and ADHD. Another direction could be to study its effects on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, further research could be done to optimize the synthesis method for AMP and to develop more potent derivatives of the compound.
Conclusion:
AMP is a pyrimidine derivative that has shown potential as a tool for studying dopamine-related disorders. Its mechanism of action involves blocking the dopamine transporter, which results in increased dopamine levels in the brain. AMP has been shown to have a variety of biochemical and physiological effects, including increased locomotor activity and dopamine release in the striatum. While there are limitations to its use in lab experiments, there are several potential future directions for research on AMP.
合成法
The synthesis of AMP involves the reaction of 2-methoxybenzylamine with allyl bromide, followed by the reaction of the resulting allyl-2-methoxybenzylamine with N-isopropylpyrimidin-2-amine. The final product is obtained after purification and isolation steps. This synthesis method has been reported in a scientific journal and has been used by researchers to obtain AMP for their experiments.
科学的研究の応用
AMP has been used in various scientific research studies due to its potential as a modulator of neurotransmitter systems. It has been shown to have an affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes AMP a potential candidate for the study of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
5-[[(2-methoxyphenyl)methyl-prop-2-enylamino]methyl]-N-propan-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-5-10-23(14-17-8-6-7-9-18(17)24-4)13-16-11-20-19(21-12-16)22-15(2)3/h5-9,11-12,15H,1,10,13-14H2,2-4H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYCYJJLWDECHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=N1)CN(CC=C)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-sec-butoxy-3-methoxybenzyl)amino]ethyl}acetamide](/img/structure/B5902725.png)
![(1R,9aR)-1-({[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5902726.png)
![N-ethyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylprop-2-en-1-yl)butanamide](/img/structure/B5902736.png)
![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzonitrile](/img/structure/B5902743.png)
![N-[2-(2-ethoxyphenyl)ethyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5902747.png)
![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5902753.png)
![4-(2-{1-[(2-amino-6-isopropylpyrimidin-4-yl)carbonyl]piperidin-2-yl}ethyl)phenol](/img/structure/B5902756.png)
![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide](/img/structure/B5902762.png)


![2-[1-(3-allyl-4-ethoxybenzyl)-3-oxopiperazin-2-yl]-N-methylacetamide](/img/structure/B5902773.png)
![(3-furylmethyl)methyl[3-(phenylthio)propyl]amine](/img/structure/B5902811.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-azaspiro[4.4]nonane-2-carboxamide](/img/structure/B5902819.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(1-methyl-1H-imidazol-2-yl)butan-1-amine](/img/structure/B5902821.png)